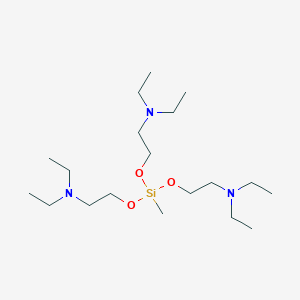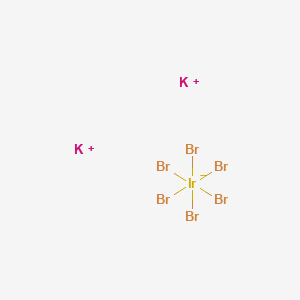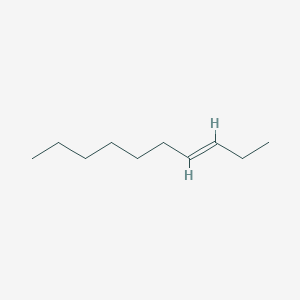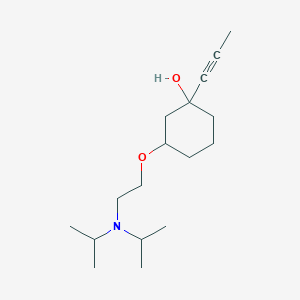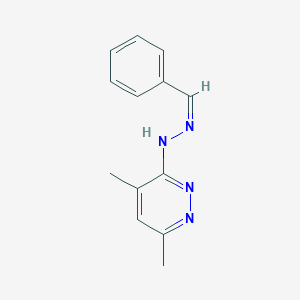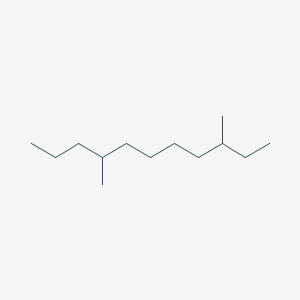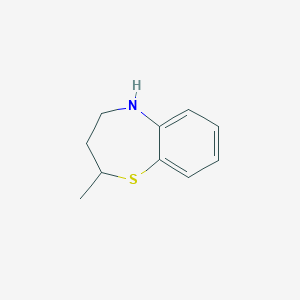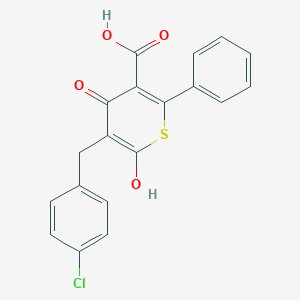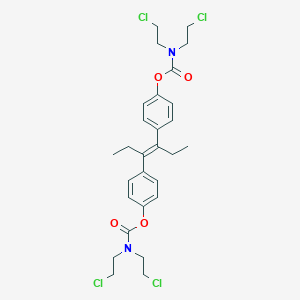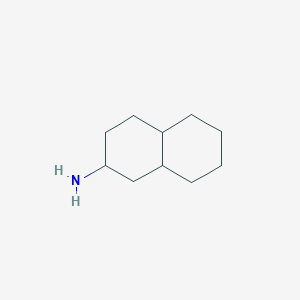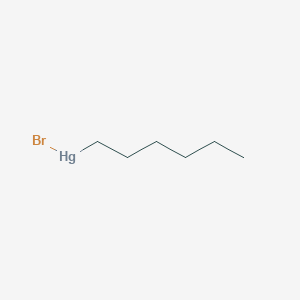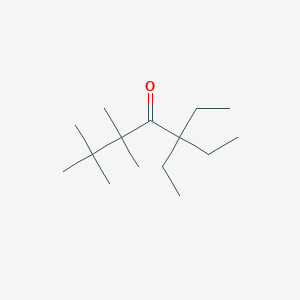
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by soldiers in jungle warfare. Since then, it has become a popular ingredient in commercial insect repellents. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Mechanism Of Action
The exact mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is not fully understood. It is believed that 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone works by interfering with the insect's ability to detect humans and other animals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone may also interfere with the insect's ability to locate its host by disrupting its sense of smell.
Biochemical And Physiological Effects
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has also been shown to have an effect on the central nervous system, although the exact mechanism is not fully understood.
Advantages And Limitations For Lab Experiments
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects and is used in a wide range of products. However, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be expensive and may not be suitable for all applications. In addition, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can cause skin irritation and allergic reactions in some individuals.
Future Directions
There are several areas of research that could be explored in the future. One area of research could be the development of new insect repellents that are more effective and less toxic than 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone. Another area of research could be the study of the mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone and other insect repellents. Finally, there is a need for more research on the long-term effects of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone exposure on human health.
Synthesis Methods
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be synthesized through a multi-step process starting from toluene. The first step involves the conversion of toluene to benzaldehyde, which is then converted to benzyl chloride. Benzyl chloride is then reacted with diethylamine to produce 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone.
Scientific Research Applications
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of products, including sprays, lotions, and wipes. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus.
properties
CAS RN |
16424-67-2 |
|---|---|
Product Name |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
5,5-diethyl-2,2,3,3-tetramethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-9-15(10-2,11-3)12(16)14(7,8)13(4,5)6/h9-11H2,1-8H3 |
InChI Key |
BUAHEEAPBZIWMZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
Canonical SMILES |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
Other CAS RN |
16424-67-2 |
synonyms |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



